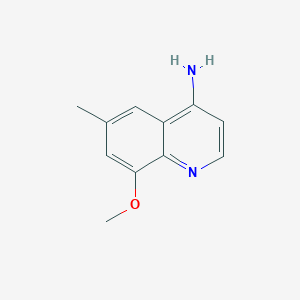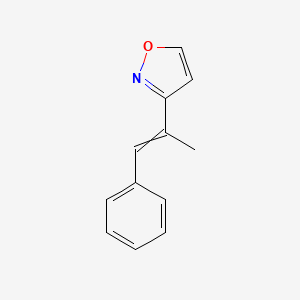![molecular formula C10H10N4 B11908340 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazoloquinoxalines, known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Métodos De Preparación
The synthesis of 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with various nucleophiles. One common method includes the use of thiourea to convert the chloro derivative into the corresponding thiol, followed by further modifications . Industrial production methods often employ aromatic nucleophilic substitution reactions, which are scalable and efficient .
Análisis De Reacciones Químicas
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the triazole ring, leading to the formation of dihydro derivatives.
Substitution: Aromatic nucleophilic substitution is a common reaction, where the chlorine atom in the precursor is replaced by various nucleophiles such as amines or thiols
Common reagents used in these reactions include thiourea, amines, and various oxidizing agents. The major products formed depend on the specific reaction conditions but often include derivatives with enhanced biological activity .
Aplicaciones Científicas De Investigación
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline primarily involves DNA intercalation, which disrupts the replication and transcription processes in cells. This compound binds to the DNA active site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it acts as an antagonist to the A2B adenosine receptor, which is involved in various pathophysiological conditions, including tumor growth and metastasis .
Comparación Con Compuestos Similares
1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific structure and biological activities. Similar compounds include:
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: A precursor in the synthesis of the target compound.
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrimido-quinoxaline: An isostere with comparable antimicrobial properties.
The uniqueness of this compound lies in its potent DNA intercalation ability and its role as an A2B receptor antagonist, which are not commonly observed in other related compounds .
Propiedades
Fórmula molecular |
C10H10N4 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C10H10N4/c1-7-12-13-10-6-11-8-4-2-3-5-9(8)14(7)10/h2-5,11H,6H2,1H3 |
Clave InChI |
SJXBLWOKMSMQTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=CC=CC=C3NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




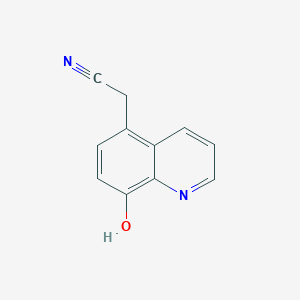

![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)
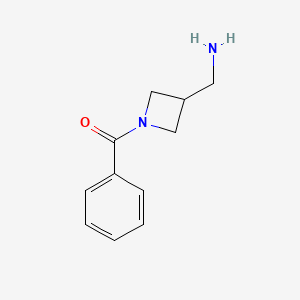
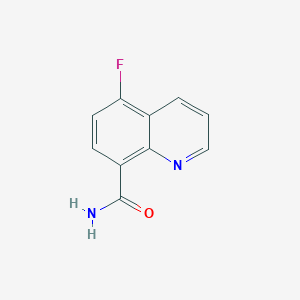

![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)

